molecular formula C20H23NO2S B14237850 2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one CAS No. 251571-11-6

2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one

Cat. No.: B14237850
CAS No.: 251571-11-6
M. Wt: 341.5 g/mol
InChI Key: MDECYZLQYSAOEI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 2-(4-methoxyphenyl)ethylamine in the presence of a thiol reagent, such as thioglycolic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4,6-diphenyl-pyridine
  • 4-(Methoxy-phenyl-methyl)-biphenyl
  • 4-Biphenyl-4-yl-2-(4-methoxyphenyl)-6-phenyl-pyridine

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone ring structure, which imparts distinct biological activities

Properties

CAS No.

251571-11-6

Molecular Formula

C20H23NO2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23NO2S/c1-14-4-7-17(12-15(14)2)20-21(19(22)13-24-20)11-10-16-5-8-18(23-3)9-6-16/h4-9,12,20H,10-11,13H2,1-3H3

InChI Key

MDECYZLQYSAOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2N(C(=O)CS2)CCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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